

The Discovery and Development of Talastine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Talastine

Cat. No.: B097408

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Talastine, known by its trade name Ahanon, is a first-generation antihistamine belonging to the substituted alkylamine class.^[1] It is chemically designated as 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one.^{[1][2]} This document provides a comprehensive technical overview of the discovery, development, and known pharmacological aspects of **Talastine**, with a focus on its chemical synthesis and mechanism of action. Due to the limited publicly available data on **Talastine**, this guide synthesizes the existing information and provides a framework for understanding its properties.

Discovery and Development History

The development of **Talastine** dates back to the mid-20th century. The earliest patents associated with the compound were granted in the late 1950s and early 1960s to VEB Deutsches Hydrierwerk Rodleben, a German company.^[1] This places **Talastine** among the earlier-developed antihistamines.

Key Milestones:

- 1958: German patent DE 1046625 is issued, marking one of the earliest documented inventions related to **Talastine**.^[1]

- 1962: A corresponding US patent, US 3017411, is granted, further establishing the novelty of the compound and its synthesis.^[1]

Further details regarding the specific researchers involved in the discovery and the subsequent clinical development timeline are not extensively documented in readily accessible scientific literature.

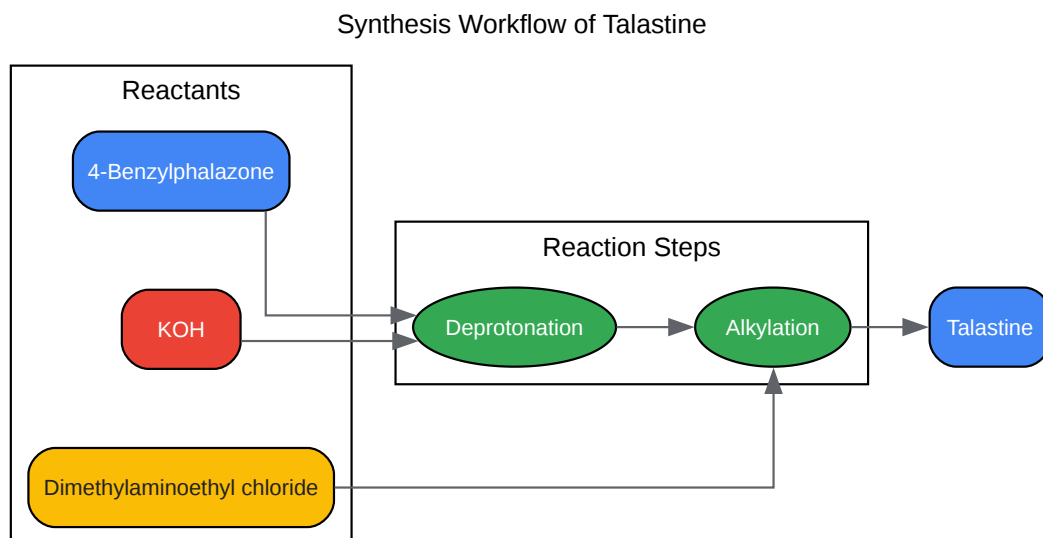
Chemical Synthesis

The synthesis of **Talastine** involves the alkylation of a phthalazinone precursor. The established method is as follows:

Experimental Protocol: Synthesis of **Talastine**^[1]

- **Precursor Preparation:** The synthesis begins with 4-Benzylphalazone.
- **Deprotonation:** The amide proton of 4-Benzylphalazone is abstracted using a strong base, potassium hydroxide (KOH). This step generates a nucleophilic anion.
- **Alkylation:** The resulting anion is then alkylated with dimethylaminoethyl chloride. This reaction introduces the dimethylaminoethyl side chain, which is crucial for its antihistaminic activity.

Below is a workflow diagram illustrating the synthesis process.



[Click to download full resolution via product page](#)

A diagram illustrating the key steps in the chemical synthesis of **Talastine**.

Mechanism of Action

Talastine functions as a histamine H1 receptor antagonist. The signaling pathway for H1 receptor antagonists is generally understood to involve the blockade of histamine-induced effects.

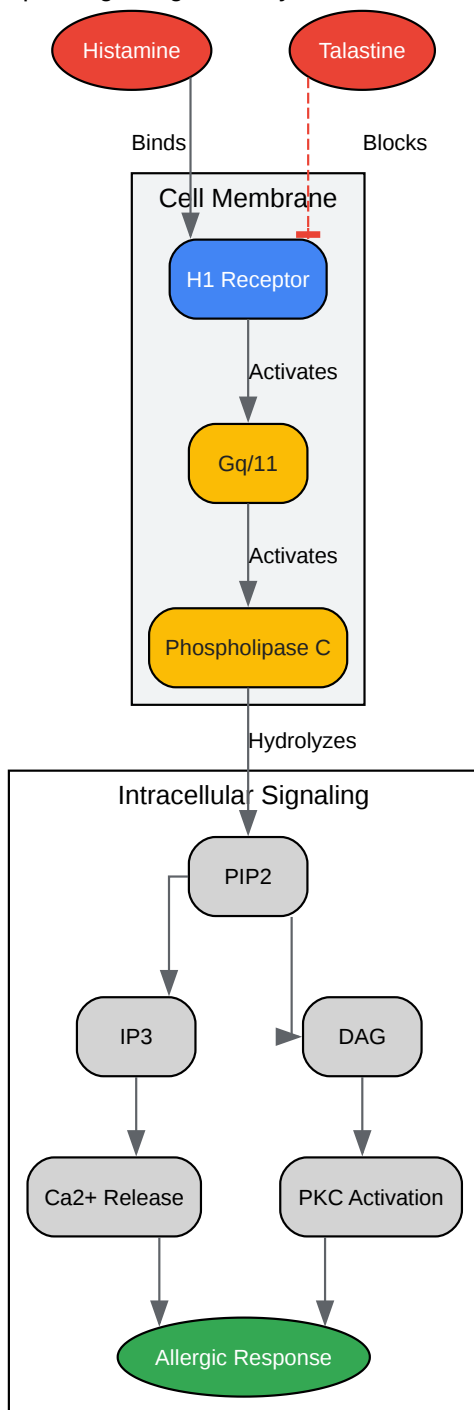
H1 Receptor Signaling Pathway

Histamine, upon binding to the H1 receptor (a G-protein coupled receptor), activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade results in the physiological effects of an allergic response.

Talastine, by competitively binding to the H1 receptor, prevents the binding of histamine and the subsequent initiation of this signaling cascade.

The following diagram illustrates the H1 receptor signaling pathway and the inhibitory action of **Talastine**.

H1 Receptor Signaling Pathway and Talastine Inhibition

[Click to download full resolution via product page](#)

The signaling cascade of the H1 receptor and the inhibitory role of **Talastine**.

Pharmacological Data

Comprehensive quantitative data on the pharmacokinetics, efficacy, and safety of **Talastine** from clinical trials are not widely available in the public domain. As an older antihistamine, the extensive clinical trial data packages that are common for modern pharmaceuticals have not been identified.

Table 1: Physicochemical Properties of **Talastine**

Property	Value
Molecular Formula	C ₁₉ H ₂₁ N ₃ O
Molar Mass	307.397 g·mol ⁻¹ [1]
IUPAC Name	4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one [1] [2]
CAS Number	16188-61-7 [1]

Conclusion

Talastine is a first-generation antihistamine with a history dating back to the mid-20th century. Its synthesis is well-established, and its mechanism of action is understood to be through the antagonism of the histamine H1 receptor. However, a detailed public record of its clinical development, including comprehensive quantitative data on its efficacy, pharmacokinetics, and safety, is limited. This technical overview provides a summary of the available information, highlighting the foundational knowledge of this compound for the scientific community. Further research into historical archives and non-digitized records may be necessary to construct a more complete profile of **Talastine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Talastine - Wikipedia [en.wikipedia.org]
- 2. Talastine | C19H21N3O | CID 65624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Talastine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097408#talastine-discovery-and-development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com